4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one
Overview
Description
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one is a heterocyclic compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol . This compound is characterized by a cyclopenta[b]pyridine core structure, which is a bicyclic system containing a pyridine ring fused to a cyclopentane ring. The presence of a chlorine atom at the 4-position and a ketone group at the 7-position further defines its chemical structure .
Preparation Methods
The synthesis of 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . One common synthetic route includes the reaction of malononitrile, hydrogen sulfide, and aldehydes, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .
Chemical Reactions Analysis
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:
Substitution: Alkylation reactions with alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Condensation: Multicomponent condensations involving malononitrile, hydrogen sulfide, and aldehydes.
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation . The compound’s structure allows it to bind to specific active sites on target proteins, thereby modulating their activity and exerting biological effects .
Comparison with Similar Compounds
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one can be compared with other similar compounds, such as:
5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one: Lacks the chlorine substituent at the 4-position, which may affect its reactivity and biological activity.
6,7-dihydro-5H-Cyclopenta[b]pyridin-5-one: Differing in the position of the ketone group, which can influence its chemical properties and applications.
The presence of the chlorine atom in this compound makes it unique, potentially enhancing its reactivity and enabling the synthesis of a broader range of derivatives .
Properties
IUPAC Name |
4-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHADRGYOBBLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=NC=CC(=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239661-60-9 | |
Record name | 4-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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